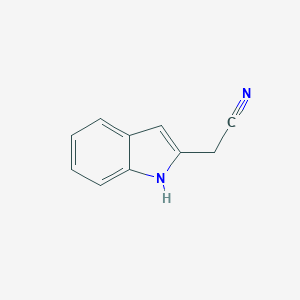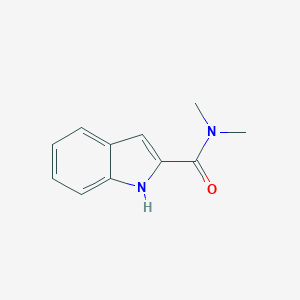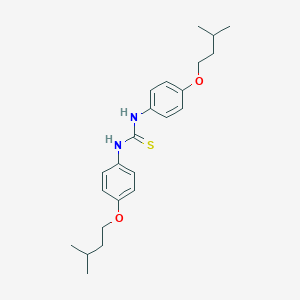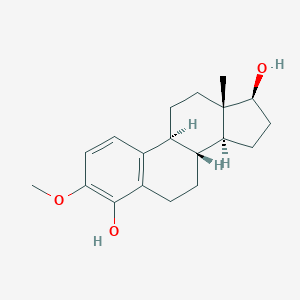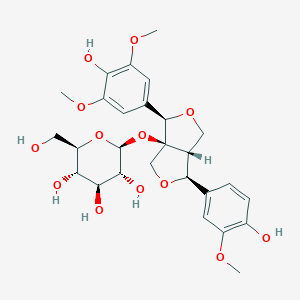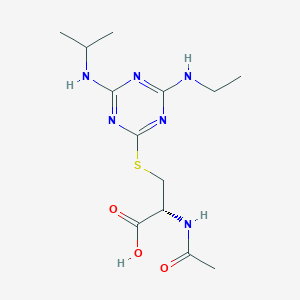
N-Acetyl Amonafide
説明
N-Acetyl Amonafide (NAA) is a metabolite of Amonafide . Amonafide is a naphthalimides derivative that has been extensively studied as an anti-cancer agent . It has shown clinical activity especially in some groups of Acute Myeloid Leukemia (AML) patients . Amonafide targets topoisomerase II (Top2) and stabilizes Top2 covalent complexes .
Synthesis Analysis
Amonafide is metabolized by N-acetyl transferase 2 (NAT2) to form N-acetyl amonafide (NAA) . The toxicity of amonafide regimens is associated with higher levels of NAT2 activity .Molecular Structure Analysis
N-Acetyl Amonafide contains a total of 45 bonds; 26 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 3 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis
Amonafide induces Top2 mediated DNA cleavage, and covalent complexes formed by both Top2 alpha and Top2 beta were seen . Interestingly, NAA induced higher levels of Top2 covalent complexes than the parent compound .Physical And Chemical Properties Analysis
N-Acetyl Amonafide is a member of the fatty acid amide family with an amino acid as the biogenic amine . The occurrence of N-acylated amino acids in biological systems has long been known .科学的研究の応用
Cancer Therapeutics: Topoisomerase II Poison
NAA is a metabolite of Amonafide, which targets Topoisomerase II (Top2) . It stabilizes Top2 covalent complexes, making it a potent Top2 poison. Unlike other Top2 poisons, NAA induces higher levels of Top2 covalent complexes, suggesting a more conventional action compared to Amonafide. This property is particularly useful in designing anti-cancer agents with a favorable therapeutic profile.
Biochemical Research: Study of DNA Cleavage
NAA’s ability to induce DNA cleavage at specific sites provides a unique tool for biochemical research . It allows scientists to study the mechanisms of DNA cleavage and repair, which is crucial for understanding the cellular response to DNA damage.
Pharmacokinetics: Drug Metabolism Studies
The metabolism of Amonafide by N-acetyl transferase 2 (NAT2) to form NAA is associated with variable drug toxicity . Research into NAA’s pharmacokinetics can lead to better understanding of individual responses to medication and personalized medicine approaches.
Diagnostic Tools: NAT2 Activity Probes
A ratiometric fluorescence probe specific to NAT2 has been developed, which upon acetylation to NAA, shows significant changes in fluorescence wavelength and intensity . This probe can be used for sensitive detection of NAT2 activity, which is valuable for diagnostic purposes and research into enzyme activity.
Toxicological Studies: Mechanism of Toxicity
While the mechanism of NAA toxicity has not been fully reported, its formation and the associated toxicity of Amonafide regimens provide a basis for toxicological studies . Understanding the toxicity mechanisms can improve safety profiles of related compounds.
Chemotherapy Optimization: Therapeutic Index Improvement
Research into NAA’s action against purified human topoisomerases can lead to the development of Amonafide derivatives with improved therapeutic indices . This could result in more effective and safer chemotherapy options.
作用機序
Target of Action
N-Acetyl Amonafide primarily targets Topoisomerase II (Top2) . Top2 is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in relieving the strain in DNA by introducing transient breaks, allowing the DNA strands to pass through one another .
Mode of Action
N-Acetyl Amonafide acts as a Top2 poison . It stabilizes the Top2-DNA covalent complexes, which leads to DNA damage and ultimately cell death . Unlike most Top2 poisons, the action of Amonafide (the parent compound of N-Acetyl Amonafide) against Top2 is largely ATP independent . It leads to cleavage of DNA at a very restricted set of sites compared to other Top2 poisons .
Biochemical Pathways
N-Acetyl Amonafide affects the DNA replication and transcription pathways by targeting Top2 . It stabilizes the Top2-DNA covalent complexes, leading to DNA damage and cell death . This mechanism is different from other Top2 poisons, suggesting that Amonafide may target Top2 in an unconventional way .
Pharmacokinetics
Amonafide is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide . The metabolism of Amonafide is variable, and toxicity of Amonafide regimens is associated with higher levels of NAT2 activity . Patients can be classified into two groups, fast and slow acetylators, based on their NAT2 activity . Fast acetylators experienced greater myelosuppression than slow acetylators .
Result of Action
The result of N-Acetyl Amonafide’s action is the induction of Top2 mediated DNA cleavage . It forms covalent complexes with both Top2 alpha and Top2 beta . Interestingly, N-Acetyl Amonafide induces higher levels of Top2 covalent complexes than the parent compound, Amonafide . This leads to DNA damage and ultimately cell death .
Action Environment
The action of N-Acetyl Amonafide is influenced by the individual’s NAT2 activity . Higher levels of NAT2 activity are associated with increased toxicity of Amonafide regimens . Therefore, the individual’s NAT2 activity, which can be influenced by genetic factors, can affect the action, efficacy, and stability of N-Acetyl Amonafide .
Safety and Hazards
特性
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQUFGOEIGXAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435088 | |
| Record name | N-Acetyl Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Amonafide | |
CAS RN |
69409-02-5 | |
| Record name | N-Acetylamonafide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLAMONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TE48Q3W2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)
